molecular formula C18H16Cl2N4O6 B14156891 N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide CAS No. 316139-01-2

N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide

Cat. No.: B14156891
CAS No.: 316139-01-2
M. Wt: 455.2 g/mol
InChI Key: BWYHKBCFJPNXPW-UHFFFAOYSA-N
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Description

N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide is a chemical compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like azide, benzenethiolate, and methoxide ions.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield azido derivatives.

    Reduction Reactions: Reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chloro-3-nitrophenyl)formamidine
  • N,N’-bis(4-nitrophenyl)urea

Uniqueness

N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide is unique due to its hexanediamide backbone, which provides distinct chemical properties and reactivity compared to other similar compounds like N,N’-bis(4-nitrophenyl)urea and N,N’-bis(4-chloro-3-nitrophenyl)formamidine .

Properties

CAS No.

316139-01-2

Molecular Formula

C18H16Cl2N4O6

Molecular Weight

455.2 g/mol

IUPAC Name

N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide

InChI

InChI=1S/C18H16Cl2N4O6/c19-13-7-5-11(9-15(13)23(27)28)21-17(25)3-1-2-4-18(26)22-12-6-8-14(20)16(10-12)24(29)30/h5-10H,1-4H2,(H,21,25)(H,22,26)

InChI Key

BWYHKBCFJPNXPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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